molecular formula C9H11ClF2N2O2 B1385233 Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate CAS No. 681015-27-0

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate

Cat. No.: B1385233
CAS No.: 681015-27-0
M. Wt: 252.64 g/mol
InChI Key: BDJUGEXFWWDDKL-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a chemical compound based on a pyrazole core structure, which is of significant interest in agricultural chemistry research. This structure is closely related to pyraflufen-ethyl, a known protoporphyrinogen oxidase (PPO) inhibitor used as a herbicide . Compounds of this class act as light-dependent, contact herbicides that disrupt cell membranes, leading to rapid desiccation of target vegetation . Its primary research value lies in its potential as a lead compound for developing novel agrochemicals. Researchers investigate this and similar pyrazole derivatives for their efficacy in controlling broadleaved weeds and grasses, with applications studied in crops such as cereals, cotton, and soybeans . Due to its high biological activity, it is often studied at low use rates, making it a subject of interest for optimizing application efficiency and environmental impact . This product is intended for laboratory research and analysis only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-3-16-6(15)4-14-5(2)7(10)8(13-14)9(11)12/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJUGEXFWWDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101170368
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681015-27-0
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681015-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate (CAS Number: 681015-27-0) is a compound of interest in medicinal chemistry due to its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H11ClF2N2O2C_9H_{11}ClF_2N_2O_2. The compound contains a pyrazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl group and the chloro substituent enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. A study demonstrated that similar pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

2. Anti-inflammatory Properties

Pyrazole derivatives are often explored for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX). This mechanism is critical in reducing inflammation and pain, making it a candidate for further investigation in inflammatory diseases .

3. Anticancer Potential

The compound's structure suggests it could interact with cancer cell signaling pathways. Preliminary studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa and L929 cells . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator of receptors involved in pain and inflammation, such as COX receptors.

Study on Antimicrobial Activity

In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was among the compounds tested and exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of several pyrazole derivatives. This compound was shown to significantly reduce inflammation markers in vitro, indicating its promise for treating inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate, exhibit significant anticancer properties. Research has shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. This compound may serve as a lead compound in the development of new anti-inflammatory drugs .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective effects. Studies indicate that certain pyrazole derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This property positions this compound as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its structure suggests that it could interfere with specific biochemical pathways in pests or weeds, offering a new avenue for crop protection strategies. Preliminary studies have shown promising results in controlling certain pest populations without adversely affecting beneficial insects .

Plant Growth Regulators

Additionally, compounds similar to this compound are being explored as plant growth regulators. These substances can modulate plant growth processes, potentially leading to increased yields and improved resistance to environmental stresses .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable for synthesizing more complex molecules in pharmaceutical and materials science .

Development of Novel Materials

Furthermore, the compound's properties are being explored for creating novel materials with specific functionalities. For instance, modifications to the pyrazole core could lead to materials with enhanced electronic or optical properties suitable for applications in sensors or electronic devices .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Biological Activity
Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate 4-Cl, 3-CHF2, 5-CH3 338.15 Herbicide (PPO inhibition)
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate 4-Br, 3-CHF2, 5-CH3 338.15 Research compound
Ethyl 2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxyacetate 3-Cl, 4-F, 5-OCHF2, 1-CH3 408.7 (estimated) Commercial herbicide
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 3-CF3, 1-CH3 248.19 Agrochemical intermediate

Research Findings and Implications

  • Substituent Effects : Difluoromethyl (CHF2) and trifluoromethyl (CF3) groups significantly influence electron-withdrawing properties, affecting binding to PPO enzymes . Chlorine or bromine at position 4 enhances lipophilicity, but bromine may reduce metabolic stability .
  • Biological Activity : Compounds with difluoromethoxy (OCHF2) or additional halogen substitutions (e.g., fluorine at position 4) show enhanced herbicidal potency due to improved oxidative stability and target affinity .
  • Synthetic Feasibility : Ethyl acetate derivatives are often synthesized via nucleophilic substitution or esterification reactions, as seen in cyclopropane-fused analogues .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs. A key step involves regiochemical control during pyrazole ring formation. For example:

  • Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate cyclization under reflux conditions .
  • Optimize stoichiometry of difluoromethylating agents (e.g., ClCF2_2H) to minimize byproducts like 4-chloro-5-(trifluoromethyl) isomers .
  • Monitor reaction progress via TLC (e.g., ethyl acetate:methanol = 9:1 as mobile phase) and purify via recrystallization from ethanol-DMF mixtures .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray crystallography : Employ SHELXL for small-molecule refinement and ORTEP-III for 3D visualization of the pyrazole ring and ester moiety. Compare bond lengths/angles to similar structures (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., δ ~1.3 ppm for ethyl CH3_3, δ ~6.7 ppm for pyrazole protons). IR can validate the carbonyl stretch (~1740 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction with ethyl acetate (effective for polar intermediates; see Steinwandter’s residue analysis protocols) .
  • Column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate from 8:2 to 5:5) to separate regioisomers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antibacterial vs. pesticide activities .
  • Compare electrostatic potential maps with analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to identify pharmacophore regions .

Q. What mechanistic insights explain the regioselectivity of difluoromethylation at the pyrazole C3 position?

Methodological Answer:

  • Conduct kinetic studies using 19^{19}F NMR to track intermediate formation.
  • Propose a radical mechanism involving ClCF2_2H under acidic conditions, supported by ESR spectroscopy .

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility?

Methodological Answer:

  • Compare packing diagrams (via Mercury software) to identify polymorphism. For example, hydrogen bonding between the ester carbonyl and pyrazole N-H may influence solubility .
  • Validate thermal stability via DSC/TGA, correlating with crystal lattice energy calculations .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Replace hazardous solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) during cyclocondensation .
  • Use flow chemistry to optimize exothermic steps (e.g., difluoromethylation) and improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate
Reactant of Route 2
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